3-Chloro-1,2-propanediol

説明

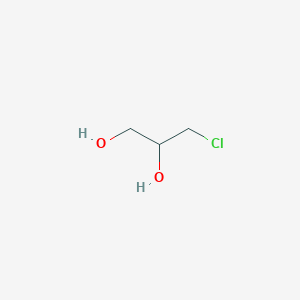

Structure

3D Structure

特性

IUPAC Name |

3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2, Array | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020664 | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (NTP, 1992), 145 °C, 113 °C c.c. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless or pale yellow liquid, Heavy liquid | |

CAS No. |

96-24-2 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGS78A3T6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Chloro-1,2-propanediol chemical and physical properties

An In-depth Technical Guide to 3-Chloro-1,2-propanediol (3-MCPD)

Introduction

This compound (3-MCPD) is an organic chemical compound that has garnered significant attention from the scientific community due to its prevalence as a food contaminant and its toxicological profile.[1] It is the most common member of a group of chemical contaminants known as chloropropanols.[1] This compound is typically formed during the high-temperature processing of fat-containing foods that have been treated with hydrochloric acid or are in the presence of chloride ions.[1][2] It is commonly found in a wide range of foodstuffs, with the highest levels generally detected in soy sauce and products containing acid-hydrolyzed vegetable protein.[3] Due to its potential health risks, including being classified as a Group 2B "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals.[1][3]

Chemical and Physical Properties

3-MCPD is a colorless to pale yellow, viscous, hygroscopic liquid with a sweetish taste.[4][5] It is a chloro-substituted glycerol and is used as a chemical intermediate for dyes and other organic chemicals, a solvent, and a rodent chemosterilant.[4][6]

Identifiers and Structure

-

IUPAC Name: 3-Chloropropane-1,2-diol[1]

-

Synonyms: α-Chlorohydrin, Glycerol α-monochlorohydrin, 3-Monochloropropane-1,2-diol[1]

-

CAS Number: 96-24-2[1]

-

Molecular Formula: C₃H₇ClO₂[1]

-

Molecular Weight: 110.54 g/mol [1]

-

SMILES: C(C(CCl)O)O[5]

-

InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N

Quantitative Physical and Chemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 110.54 g/mol | [1] |

| Boiling Point | 213 °C (decomposes) | [1][5] |

| Melting Point | -40 °C | [1] |

| Density | 1.322 g/mL at 25 °C | |

| Refractive Index | 1.480 (n20/D) | |

| Vapor Pressure | 0.04 mmHg at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in water, alcohol, and diethyl ether. |

Toxicology and Biological Effects

3-MCPD is classified as toxic if swallowed and can be fatal if inhaled.[4] It is known to cause skin irritation and serious eye damage upon exposure.[4] Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and testes.[4] The oral LD₅₀ of 3-MCPD is 152 mg/kg of bodyweight in rats.[1]

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][7] Furthermore, 3-MCPD has demonstrated male antifertility effects and is used as a chemosterilant for rodents.[1][3] It is capable of crossing the blood-testis and blood-brain barriers.[1][8]

Metabolic Pathway

The metabolism of 3-MCPD is a critical aspect of its toxicology. The compound is rapidly and completely absorbed from the gastrointestinal tract and is widely distributed in the body.[9] The primary metabolic pathway involves oxidation and conjugation reactions. 3-MCPD is oxidized to form β-chlorolactic acid and further to oxalic acid.[8][9] An intermediate metabolite, β-chlorolactaldehyde, may also be formed.[8] Detoxification occurs through conjugation with glutathione, which results in the formation of S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, which are then excreted.[8]

Caption: Metabolic pathway of this compound (3-MCPD).

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of epichlorohydrin.[1] A green and scalable approach using ultrasound irradiation has been developed to avoid the use of solvents and acidic or basic conditions.[10][11]

Protocol: Ultrasound-Mediated Synthesis [10][11]

-

Apparatus: An ultrasonic generator (e.g., 20 kHz, 750 W) equipped with a converter/transducer and a titanium oscillator horn is required.[11]

-

Reaction Setup: In a suitable reaction vessel, combine epichlorohydrin and water. Optimal conditions have been reported using 2.2 molar equivalents of water.[10][11]

-

Sonication: Irradiate the mixture with ultrasound at a power of 90 W for 1 hour.[10][11] The reaction is typically performed without external heating, as sonication will generate localized heat.

-

Work-up: After the reaction is complete (monitored by techniques like GC), the excess water and any unreacted epichlorohydrin can be removed by distillation under reduced pressure.[11]

-

Purification: The resulting this compound is often obtained in high purity (e.g., 82% yield) as a colorless oil and may not require further purification.[10][11]

Caption: Workflow for the ultrasound-mediated synthesis of 3-MCPD.

Analytical Determination of 3-MCPD in Edible Oils

The analysis of 3-MCPD in food matrices, particularly its esterified forms in edible oils, is complex. Indirect methods involving hydrolysis or transesterification followed by gas chromatography-mass spectrometry (GC-MS) are common.[12][13]

Protocol: Indirect Analysis by Acidic Transesterification and GC-MS [12]

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube and dissolve it in 0.5 mL of tetrahydrofuran.[12]

-

Internal Standard: Add a known amount of a deuterated internal standard (e.g., 80 µL of 3-MCPD-d5 solution) to the sample.[12]

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex the mixture.[12] Cap the tube and incubate in a water bath at 40 °C for 16 hours. This step cleaves the fatty acid esters to release free 3-MCPD.[12]

-

Extraction: After incubation, allow the sample to cool. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, then vortex. Centrifuge to separate the layers and transfer the lower aqueous layer to a new tube. Repeat the extraction of the aqueous layer with hexane to remove fatty acid methyl esters.

-

Derivatization: Add an appropriate derivatizing agent, such as phenylboronic acid (PBA), to the extracted aqueous phase to improve the volatility and chromatographic behavior of 3-MCPD.[13]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.[12]

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 3-MCPD in the original sample.[12]

References

- 1. 3-MCPD - Wikipedia [en.wikipedia.org]

- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 3. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ess.honeywell.com [ess.honeywell.com]

- 5. This compound | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 96-24-2 [chemicalbook.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound (JECFA Food Additives Series 48) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. glsciences.eu [glsciences.eu]

- 14. agilent.com [agilent.com]

Synthesis of 3-Chloro-1,2-propanediol from Glycerol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1,2-propanediol (3-MCPD) from glycerol, a key process in transforming a readily available biorenewable feedstock into a valuable chemical intermediate. 3-MCPD serves as a crucial building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] This document details the core chemical principles, experimental methodologies, and quantitative data associated with the primary synthesis routes, with a focus on providing actionable insights for laboratory and process development.

Core Reaction Principles: The Hydrochlorination of Glycerol

The primary industrial method for synthesizing 3-MCPD from glycerol is through hydrochlorination.[2] This reaction involves the substitution of a hydroxyl group (-OH) on the glycerol backbone with a chlorine atom (-Cl) from a chlorine source, typically hydrogen chloride (HCl).[3] The reaction can proceed via catalyzed or non-catalyzed pathways, with the choice of catalyst significantly influencing reaction rates and selectivity.

Catalytic Hydrochlorination with Carboxylic Acids

A widely studied and effective method for glycerol hydrochlorination employs a homogeneous catalyst, most commonly a carboxylic acid such as acetic acid.[4][5][6] The reaction mechanism is understood to proceed through the formation of ester intermediates, which facilitates the subsequent nucleophilic attack by the chloride ion.[5][7][8]

The key steps in this catalytic cycle are:

-

Esterification: Glycerol reacts with the carboxylic acid catalyst to form a glycerol-ester intermediate.

-

Epoxide Formation: An intramolecular reaction leads to the formation of an epoxide intermediate.

-

Nucleophilic Attack: The chloride ion from HCl attacks the epoxide ring, opening it to form the final 3-MCPD product.

Recent studies have highlighted that a portion of the carboxylic acid catalyst is temporarily converted into esters of glycerol and 3-MCPD during the reaction.[4][6][7] These esters are eventually converted back to the original catalyst as the glycerol is consumed.[4][6]

Alternative Catalytic Systems

Research has also explored other catalytic systems to improve efficiency and selectivity. Brønsted acidic ionic liquids have demonstrated high catalytic activity for the chlorination of glycerol, in some cases offering higher yields of 3-MCPD compared to carboxylic acid catalysts.[1][9] These catalysts are thought to favor the formation of 3-MCPD due to steric hindrance effects of their larger molecules.[1]

Non-Catalytic Pathway

At elevated temperatures, a parallel non-catalytic hydrochlorination pathway can also occur.[8][10] However, this route generally requires more forcing conditions and may lead to a different product distribution with more byproducts.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 3-MCPD from glycerol using a homogeneous acetic acid catalyst, based on procedures described in the literature.[5][8]

Materials and Equipment

-

Reactants: Glycerol (99.5%+), Anhydrous Hydrogen Chloride (gas), Acetic Acid (glacial).

-

Reactor Setup: A jacketed glass vessel (e.g., 250 mL) equipped with a magnetic stirrer, gas inlet tube, thermometer, and a condenser.[5][8]

-

Gas Delivery System: A system for controlled delivery of gaseous HCl, potentially diluted with an inert gas like nitrogen to control partial pressure.

-

Neutralization Trap: A vessel containing a sodium hydroxide (NaOH) solution to neutralize any unreacted HCl gas exiting the condenser.[5][8]

-

Analytical Equipment: Gas chromatograph (GC) for quantitative analysis of reactants and products.

Synthesis Procedure

-

Reactor Charging: Charge the jacketed glass reactor with a predetermined amount of glycerol and acetic acid.

-

System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-115 °C) using a circulating fluid in the reactor jacket.[4][6]

-

HCl Introduction: Once the desired temperature is reached, start the flow of gaseous hydrogen chloride into the liquid reaction mixture through the gas inlet tube. The reaction is initiated upon the introduction of HCl.[8]

-

Reaction Monitoring: Maintain a constant reaction temperature and stirring speed. Periodically withdraw samples from the reaction mixture for analysis.

-

Sampling and Analysis: Quench the reaction in the withdrawn samples and analyze the composition using gas chromatography to determine the concentrations of glycerol, 3-MCPD, 2-MCPD, and other chlorinated byproducts.[8]

-

Reaction Termination: After the desired reaction time or glycerol conversion is achieved, stop the flow of HCl and cool the reactor.

-

Product Work-up: The crude product mixture can be purified by techniques such as reduced pressure distillation to isolate the 3-MCPD.[11]

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of 3-MCPD from glycerol, providing a basis for comparison of different reaction conditions and catalyst systems.

| Parameter | Value | Catalyst | Reference |

| Reaction Temperature | 70-115 °C | Acetic Acid | [4][6] |

| Catalyst Mole Fraction | 0-15 mol-% | Acetic Acid | [4][6] |

| HCl Partial Pressure | 0.25-1 atm | Acetic Acid | [4][6] |

| Reaction Time | 6-12 hours | Brønsted Acidic Ionic Liquids | [1][9] |

| Reaction Temperature | 70-130 °C | Brønsted Acidic Ionic Liquids | [1][9] |

| Catalyst Loading | 0.25-1.0 mol/kg glycerol | Brønsted Acidic Ionic Liquids | [1][9] |

Table 1: Reaction Conditions for 3-MCPD Synthesis

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | 3-MCPD Yield (%) | Reference |

| [Bmim]HSO₄ | 110 | 12 | ~100 | >81 | [9] |

| [BPy]HSO₄ | 110 | 12 | ~100 | >81 | [9] |

| [N₂₂₂₄]HSO₄ | 110 | 12 | ~100 | >81 | [9] |

| [Bmim]H₂PO₄ | 110 | 12 | ~100 | >81 | [9] |

| Acetic Acid (12 mol%) | Not specified | Not specified | Not specified | Not specified | [5] |

| No Catalyst | 110 | 3 | 27.59 | Not specified | [1] |

Table 2: Comparative Performance of Catalysts for 3-MCPD Synthesis

| Reaction Temperature (°C) | Reaction Time (h) | 3-MCPD Yield (%) | 2-MCPD Yield (%) | 1,3-DCP Yield (%) | Reference |

| 70 | 12 | 21.43 | 0.80 | 0.31 | [1] |

| 110 | 12 | 81.62 | 4.46 | 13.58 | [1] |

| 130 | 6 | 85.39 | Not specified | Not specified | [1] |

Table 3: Effect of Reaction Temperature on Product Yields (using Brønsted Acidic Ionic Liquid Catalyst)

Visualizations

Reaction Pathway

Caption: Catalytic hydrochlorination of glycerol to 3-MCPD.

Experimental Workflow

Caption: General experimental workflow for 3-MCPD synthesis.

Conclusion

The synthesis of this compound from glycerol represents a vital pathway for the valorization of a key biorenewable resource. The use of homogeneous catalysts, particularly carboxylic acids and Brønsted acidic ionic liquids, has been shown to be effective in achieving high yields of the desired product. Careful control of reaction parameters such as temperature, catalyst loading, and reactant partial pressures is crucial for optimizing the process and minimizing the formation of byproducts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and refine methods for the production of this important chemical intermediate. Further research into novel catalytic systems and process intensification will continue to enhance the efficiency and sustainability of 3-MCPD synthesis.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. 3-MCPD - Wikipedia [en.wikipedia.org]

- 4. research.abo.fi [research.abo.fi]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.abo.fi [research.abo.fi]

- 7. research.abo.fi [research.abo.fi]

- 8. research.abo.fi [research.abo.fi]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN109867587B - Preparation method of this compound - Google Patents [patents.google.com]

Enantioselective Synthesis of (R)-3-Chloro-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-chloro-1,2-propanediol ((R)-3-CPD) is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount for the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-3-CPD, focusing on hydrolytic kinetic resolution, asymmetric epoxidation, and biocatalytic approaches. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin

Hydrolytic kinetic resolution of racemic epichlorohydrin is a widely employed method that utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. Chiral Salen-Co(III) complexes are the most effective catalysts for this transformation, operating via a cooperative bimetallic mechanism.[1] In this process, one cobalt center acts as a Lewis acid to activate the epoxide, while another delivers the hydroxide nucleophile. This method can produce both enantiopure (R)-3-chloro-1,2-propanediol and the corresponding unreacted (S)-epichlorohydrin. Research has focused on developing highly active and recyclable catalysts, including oligomeric and macrocyclic Salen-Co(III) complexes.[2]

Experimental Protocol: Hydrolytic Kinetic Resolution

Catalyst Activation: A chiral Co–salen complex (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) is activated prior to the reaction. The complex is dissolved in a suitable solvent like dichloromethane, and a trace amount of glacial acetic acid is added. The mixture is stirred until the color changes from orange-red to dark brown, indicating the oxidation of Co(II) to the active Co(III) species. The solvent is then evaporated.[3]

Hydrolytic Kinetic Resolution: To the activated catalyst, racemic epichlorohydrin and deionized water are added. The reaction is typically stirred at a controlled temperature (e.g., 0 °C) for a specified period (e.g., 18 hours).[3] The progress of the reaction can be monitored by techniques such as chiral HPLC to determine the enantiomeric excess of the remaining epichlorohydrin and the formed diol.

Product Isolation: Upon completion of the reaction, the mixture contains the desired (R)-3-chloro-1,2-propanediol, the unreacted (S)-epichlorohydrin, and the catalyst. The catalyst can often be recovered by filtration. The filtrate is then subjected to distillation under reduced pressure to separate the more volatile (S)-epichlorohydrin from the (R)-3-chloro-1,2-propanediol. Further purification of the diol can be achieved by fractional distillation.

Logical Relationship: Hydrolytic Kinetic Resolution

Caption: Workflow for Hydrolytic Kinetic Resolution.

Asymmetric Epoxidation of Allyl Chloride followed by Hydrolysis

This synthetic route involves two main steps: the enantioselective epoxidation of a prochiral olefin (allyl chloride) to form a chiral epoxide, followed by the hydrolysis of the epoxide to the corresponding diol. The Sharpless asymmetric epoxidation is a powerful and widely used method for the first step. This reaction employs a titanium tetraisopropoxide catalyst, a chiral tartrate ester (e.g., L(-)-diethyl tartrate), and an oxidant (e.g., tert-butyl hydroperoxide) to achieve high enantioselectivity.[4]

Experimental Protocol: Asymmetric Epoxidation and Hydrolysis

Step 1: Synthesis of (S)-3-chloro-1,2-epoxypropane Under a nitrogen atmosphere, a reaction vessel is charged with a solvent such as chloroform. Tetraisopropyltitanium and L(-)-diethyl tartrate are added sequentially at a low temperature (e.g., -10°C to 0°C). After thorough stirring, allyl chloride is added dropwise, followed by the addition of tert-butyl hydroperoxide. The mixture is stirred for an extended period (e.g., 12 hours) while maintaining the low temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the product, (S)-3-chloro-1,2-epoxypropane, is isolated by fractional distillation under reduced pressure.[4]

Step 2: Synthesis of (R)-3-chloro-1,2-propanediol The purified (S)-3-chloro-1,2-epoxypropane is dissolved in distilled water. A phase transfer catalyst, such as tetra-n-butyl ammonium hydrogen sulfate, is added, and the mixture is heated with stirring (e.g., to 90°C) for approximately 24 hours. The reaction is monitored by TLC or HPLC. After completion, the pH of the reaction mixture is adjusted to 7 with a dilute base solution (e.g., 0.1N sodium hydroxide). The excess water is removed by distillation under reduced pressure. The final product, (R)-3-chloro-1,2-propanediol, is then obtained by high-vacuum distillation.[4]

Signaling Pathway: Asymmetric Epoxidation Route

Caption: Asymmetric Epoxidation Synthetic Pathway.

Biocatalytic Methods

Biocatalytic approaches offer environmentally friendly alternatives for the synthesis of (R)-3-CPD. These methods can be broadly categorized into microbial resolution and enzymatic hydrolysis.

Microbial Resolution of Racemic 3-Chloro-1,2-propanediol

In this approach, microorganisms are used to selectively metabolize one enantiomer from a racemic mixture of this compound, leaving the desired enantiomer in high purity. Various yeast strains have been shown to be effective for this purpose. For instance, Saccharomyces cerevisiae has been reported to preferentially degrade the (S)-enantiomer, allowing for the recovery of (R)-3-CPD.[5][6] Similarly, strains like Wickerhamomyces anomalous and Clavispora lusitaniae have been utilized for the stereoselective assimilation of one of the enantiomers.[7]

Experimental Protocol: Microbial Resolution

Cultivation and Reaction: A suitable microorganism is cultured in an appropriate medium. The racemic this compound is then added to the culture. The reaction is carried out under specific conditions of temperature, pH, and aeration for a defined period (e.g., 30°C for 72 hours with shaking).

Extraction and Purification: After the reaction, the microbial cells are removed by centrifugation. The supernatant, containing the enriched (R)-3-chloro-1,2-propanediol, is concentrated. The product is then extracted from the aqueous medium using an organic solvent such as ethyl acetate. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Enzymatic Hydrolysis of Racemic Epichlorohydrin

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. By using an enantioselective epoxide hydrolase, it is possible to resolve racemic epichlorohydrin. The enzyme preferentially hydrolyzes one enantiomer, typically the (R)-enantiomer, to (R)-3-chloro-1,2-propanediol, leaving the unreacted (S)-epichlorohydrin with high enantiomeric purity. Alternatively, some engineered epoxide hydrolases can perform an enantioconvergent hydrolysis, converting both enantiomers of the racemic epoxide into a single enantiomer of the diol.

Experimental Protocol: Enzymatic Hydrolysis

Reaction Setup: A suspension of the epoxide hydrolase (either purified or as whole cells) is prepared in a buffer solution. Racemic epichlorohydrin is added to this suspension. The reaction is incubated at a controlled temperature and pH with agitation.

Work-up and Isolation: The reaction is quenched, and the products are extracted with an organic solvent. The organic layer contains the unreacted (S)-epichlorohydrin, while the aqueous layer contains the (R)-3-chloro-1,2-propanediol. The two products can then be separated and purified using standard techniques like distillation.

Experimental Workflow: Biocatalytic Synthesis

Caption: Biocatalytic Synthesis Workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different enantioselective synthesis methods of (R)-3-chloro-1,2-propanediol.

Table 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) of Product | Reference |

| Chiral Salen-Co(III) Complex | Racemic Epichlorohydrin | (R)-3-chloro-1,2-propanediol | >98% | |

| Chiral Co–salen complex 2f | Racemic Epichlorohydrin | This compound | 98% | [3] |

Table 2: Asymmetric Epoxidation of Allyl Chloride and Subsequent Hydrolysis

| Step | Reactant(s) | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation | Allyl chloride, Ti(OiPr)4, L(-)-DET, t-BuOOH | (S)-3-chloro-1,2-epoxypropane | 90.1% | 99.3% | [4] |

| Hydrolysis | (S)-3-chloro-1,2-epoxypropane, H2O, Phase Transfer Catalyst | (R)-3-chloro-1,2-propanediol | 96.4% | 99.7% | [4] |

Table 3: Biocatalytic Synthesis of (R)-3-chloro-1,2-propanediol

| Method | Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Microbial Resolution | Wickerhamomyces anomalous MGR6 | Racemic 3-CPD | (R)-3-CPD | - | 85.6% | |

| Microbial Resolution | Clavispora lusitaniae MGR5 | Racemic 3-CPD | (R)-3-CPD | - | 92.8% | [7] |

| Microbial Resolution | Saccharomyces cerevisiae | Racemic 3-CPD ((S)-enantiomer degraded more) | (R)-3-CPD | - | - | [5] |

| Enzymatic Hydrolysis | Epoxide hydrolase from Agromyces mediolanus | Racemic Epichlorohydrin | (S)-Epichlorohydrin (unreacted) | 40.5% | >99% |

Note: Yields in microbial and enzymatic resolutions can be complex to define as they are often reported for the recovery of the unreacted enantiomer or are dependent on the extent of conversion.

Conclusion

The enantioselective synthesis of (R)-3-chloro-1,2-propanediol can be achieved through several robust and efficient methods. The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, and the availability of specialized catalysts or biocatalysts. The hydrolytic kinetic resolution offers a direct route from racemic epichlorohydrin with high enantioselectivity. The asymmetric epoxidation pathway provides excellent stereochemical control and high yields, albeit in a two-step process. Biocatalytic methods represent a green and sustainable alternative, with the potential for high enantiopurity under mild reaction conditions. This guide provides the foundational knowledge and detailed protocols to assist researchers in navigating the synthesis of this vital chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109867587B - Preparation method of this compound - Google Patents [patents.google.com]

The Genesis of a Process Contaminant: An In-Depth Technical Guide to 3-MCPD Formation in Processed Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants that have garnered significant attention from the scientific community and regulatory bodies worldwide. First identified in acid-hydrolyzed vegetable protein and soy sauce, their presence has since been confirmed in a wide array of processed foods, particularly refined edible oils.[1][2] Given the toxicological concerns associated with 3-MCPD, including potential nephrotoxicity and adverse effects on male fertility, a thorough understanding of its formation mechanisms is paramount for developing effective mitigation strategies and ensuring food safety.[3] This technical guide provides a comprehensive overview of the core mechanisms of 3-MCPD formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical pathways and analytical workflows.

Core Formation Mechanism: A Reaction of Heat, Fat, and Chloride

The formation of 3-MCPD and its esters is fundamentally a chemical reaction that occurs at elevated temperatures in food matrices containing lipids (in the form of glycerol or acylglycerols) and a source of chlorine.[1][2] The refining of edible oils, specifically the deodorization step which operates at high temperatures (typically above 200°C), is a primary contributor to the formation of these contaminants.[4][5][6]

Key Precursors:

-

Lipid Source: Glycerol, monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs) are the primary lipid precursors.[1][4][7] Palm oil, which naturally has a higher concentration of DAGs (6-10%) compared to other vegetable oils (1-3%), often exhibits higher levels of 3-MCPD esters.[8]

-

Chlorine Source: The presence of chloride ions is essential. These can originate from various sources, including chlorinated water used in processing, salt (sodium chloride) added as a flavoring or preservative, and naturally occurring or contaminant chlorides in raw agricultural commodities.[1][2][8] Both inorganic and organic chlorine compounds can act as precursors.[8]

Proposed Chemical Pathways of 3-MCPD Ester Formation

While the exact mechanisms are still under investigation, several key pathways have been proposed and are supported by experimental evidence. The two most prominent are the Cyclic Acyloxonium Ion Pathway and the Free Radical Pathway .

Cyclic Acyloxonium Ion Pathway

This is one of the most widely accepted mechanisms for the formation of 3-MCPD esters from acylglycerols. It involves the formation of a cyclic acyloxonium ion intermediate, which is then susceptible to nucleophilic attack by a chloride ion.[7][9]

Free Radical Pathway

More recent research has provided evidence for a free radical-mediated mechanism.[10] This pathway proposes the formation of a cyclic acyloxonium free radical (CAFR) intermediate from diacylglycerols at high temperatures. This radical intermediate then reacts with a chlorine-containing species to form the 3-MCPD ester.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 3. laballiance.com.my [laballiance.com.my]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Free radical mediated formation of 3-monochloropropanediol (3-MCPD) fatty acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of 3-Chloro-1,2-propanediol

An In-Depth Technical Guide on the Toxicological Profile of 3-Chloro-1,2-propanediol (3-MCPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-MCPD) is a chemical contaminant formed in heat-processed foods containing fat and salt, and it has garnered significant attention from the scientific and regulatory communities due to its potential toxicological risks. This technical guide provides a comprehensive overview of the toxicological profile of 3-MCPD, intended for researchers, scientists, and professionals in drug development. The document details the compound's toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Emphasis is placed on summarizing quantitative data in structured tables for comparative analysis, providing detailed methodologies for key toxicological studies, and illustrating critical biological pathways and experimental workflows through diagrams generated using the DOT language.

Introduction

This compound (3-MCPD) is a member of the chloropropanols group of food processing contaminants.[1] It is primarily formed during the processing of foods that involve high temperatures in the presence of chloride ions and lipids.[2] Significant sources of dietary exposure include refined vegetable oils, soy sauce, and various heat-treated foods.[3][4] The toxicological properties of 3-MCPD have been extensively studied, revealing the kidneys and testes as primary target organs for its toxicity.[3][5] This guide aims to consolidate the current scientific knowledge on the toxicological profile of 3-MCPD to support risk assessment and further research.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral ingestion, 3-MCPD is rapidly and extensively absorbed from the gastrointestinal tract. It is widely distributed throughout the body, crossing both the blood-testis and blood-brain barriers. Metabolism of 3-MCPD occurs primarily in the liver and involves two main pathways: oxidation and glutathione conjugation.[6][7]

The oxidation pathway involves the conversion of 3-MCPD to β-chlorolactic acid and subsequently to oxalic acid, which is implicated in renal toxicity.[6] The glutathione conjugation pathway is a detoxification route, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[6] The majority of ingested 3-MCPD is excreted via urine as metabolites within 24 hours.

Toxicological Profile

Acute Toxicity

The acute oral toxicity of 3-MCPD has been evaluated in several studies. The median lethal dose (LD50) values indicate moderate acute toxicity.

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rat | Oral | ~152 | [No specific citation found for this exact value in the provided snippets] |

| Mouse (Swiss) | Oral | 2676.81 (for 3-MCPD 1-monopalmitate) | [8][9] |

| Mouse (Swiss) | Oral | >5000 (for 3-MCPD dipalmitate) | [8] |

| Mouse (Swiss) | Oral | 2973.8 (for 1-stearic ester) | [10][11] |

| Mouse (Swiss) | Oral | 2081.4 (for 1-oleic ester) | [10][11] |

| Mouse (Swiss) | Oral | 2016.3 (for 1-linoleic ester) | [10][11] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to 3-MCPD has been shown to induce chronic toxicity and carcinogenicity in animal models, with the kidneys and testes being the primary target organs.[3][12]

| Study | Species/Strain | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |

| 2-year Carcinogenicity | Sprague-Dawley Rat | 0, 25, 100, 400 ppm in drinking water | Increased incidence of renal tubule adenomas/carcinomas and Leydig cell tumors in males. Evidence of renal tubule adenomas in females. | NOAEL for carcinogenicity not established. | [12][13][14][15] |

| 13-week Subchronic | F344 Rat | Equimolar doses of 3-MCPD and its fatty acid esters | Increased kidney and liver weights. Apoptotic epithelial cells in the epididymis. | NOAELs: 14 mg/kg bw/day (CDP), 8 mg/kg bw/day (CMP), 15 mg/kg bw/day (CDO) | [16] |

| - | F344 and Obese Zucker Rats | 0, 9, 28.5, 90, 285, 900 ppm in drinking water for 13 weeks | Decreased body weight gain, increased relative kidney weights, anemia, and epididymal damage. | NOAEL: 28.5 ppm | [17] |

Genotoxicity

While 3-MCPD has shown positive results in some in vitro genotoxicity assays, the consensus from in vivo studies is that it is not genotoxic.[18][19][20][21] This suggests that the carcinogenicity of 3-MCPD is likely mediated through a non-genotoxic mechanism.[18][19]

| Test | System | Endpoint | Result | Reference |

| Micronucleus Test | Rat Bone Marrow | Chromosomal aberrations | Negative | [19][20][21] |

| Unscheduled DNA Synthesis (UDS) | Rat Liver | DNA repair | Negative | [19][20] |

| Comet Assay | Rat Kidney | DNA strand breakage | Negative | [21] |

| Pig-a Mutation Assay | Rat Red Blood Cells | Gene mutation | Negative | [21] |

Reproductive and Developmental Toxicity

3-MCPD is known to have adverse effects on the male reproductive system.[5] Studies in rats have demonstrated that 3-MCPD can lead to decreased sperm motility and fertility.

| Study | Species/Strain | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |

| Two-Generation Reproductive Toxicity | Rat (general) | Varies | To determine effects on male and female reproductive systems and offspring development. | Study aims to establish NOAELs for parental toxicity, reproductive outcome, and pup development. | [22][23][24][25] |

| Developmental Toxicity | Pregnant Rat | 5, 10, 25 mg/kg bw/day | Decreased maternal body weight gain at 10 and 25 mg/kg. No adverse effects on fetal testicular histology or testosterone production. | NOAEL for developmental toxicity in this study was 25 mg/kg bw/day. | [26] |

| 13-week Subchronic Toxicity | F344 Rat | - | Apoptotic epithelial cells in the initial segment of the epididymis in high-dose ester-treated males. | - | [16] |

Mechanisms of Toxicity

The toxicity of 3-MCPD is believed to be mediated by its metabolites and their subsequent effects on cellular processes. Key mechanisms include:

-

Renal Toxicity: The formation of oxalic acid, a metabolite of 3-MCPD, is thought to play a significant role in kidney damage.[6] Additionally, 3-MCPD and its esters can induce apoptosis in renal tubular cells through the activation of the JNK/p53 signaling pathway.[27][28] Necroptosis has also been identified as a mechanism of 3-MCPD-dipalmitate-induced acute kidney injury.[29]

-

Reproductive Toxicity: The male antifertility effects are linked to the inhibition of glycolysis in sperm cells, leading to energy depletion and impaired motility.[5]

-

Carcinogenicity: The carcinogenic effects of 3-MCPD are considered to be secondary to chronic tissue injury and cell proliferation, rather than direct interaction with DNA.[18][19]

Experimental Protocols

Two-Year Carcinogenicity Bioassay in Sprague-Dawley Rats

-

Objective: To evaluate the carcinogenic potential of 3-MCPD when administered in drinking water for two years.[12][13]

-

Test System: Male and female Sprague-Dawley rats, 50 per sex per group.[12][13]

-

Dose Administration: 3-MCPD was administered in the drinking water at concentrations of 0, 25, 100, or 400 ppm.[12][13]

-

Duration: 104 weeks.[12]

-

Endpoints Evaluated:

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To determine if 3-MCPD induces cytogenetic damage in the form of micronuclei in bone marrow erythrocytes of rats.[1][30][31][32][33]

-

Dose Administration: The test substance is typically administered via oral gavage or intraperitoneal injection. For 3-MCPD, oral gavage was used.[30] Dosing is usually done once or twice.[30]

-

Procedure:

-

Animals are treated with at least three dose levels of the test substance, along with a vehicle control and a positive control.[31]

-

Bone marrow is collected at appropriate time points after the last administration (typically 24 and 48 hours).[31]

-

Bone marrow smears are prepared on slides, fixed, and stained.[31]

-

Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. A minimum of 4000 PCEs per animal is typically analyzed.[31]

-

-

Data Analysis: The frequency of micronucleated PCEs is compared between the treated and control groups. A statistically significant, dose-related increase in micronucleated PCEs indicates a positive result.[31]

Visualizations

Metabolic Pathway of 3-MCPD

Caption: Metabolic pathways of this compound (3-MCPD).

Signaling Pathway of 3-MCPD-Induced Renal Cell Apoptosis

References

- 1. oecd.org [oecd.org]

- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 3. fda.gov [fda.gov]

- 4. The Origin and Formation of 3-MCPD in Foods and Food Ingredients | National Agricultural Library [nal.usda.gov]

- 5. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acute oral toxicity: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of five 3-MCPD fatty acid esters, and the effects of their chemical structures on acute oral toxicity in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dr-jetskeultee.nl [dr-jetskeultee.nl]

- 14. researchgate.net [researchgate.net]

- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 16. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cot.food.gov.uk [cot.food.gov.uk]

- 22. Reproductive toxicity – two-generation study | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 23. oecd.org [oecd.org]

- 24. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oecd.org [oecd.org]

- 26. researchgate.net [researchgate.net]

- 27. 3-MCPD 1-Palmitate Induced Tubular Cell Apoptosis In Vivo via JNK/p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Necroptosis in 3-chloro-1, 2-propanediol (3-MCPD)-dipalmitate-induced acute kidney injury in vivo and its repression by miR-223-3p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. oecd.org [oecd.org]

- 31. nucro-technics.com [nucro-technics.com]

- 32. inotiv.com [inotiv.com]

- 33. oecd.org [oecd.org]

The Occurrence of 3-MCPD in Edible Oils and Fats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, analysis, and toxicological implications of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in edible oils and fats. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms of 3-MCPD formation, providing in-depth experimental protocols for its detection, and summarizing its toxicological effects through signaling pathways.

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants that emerge during the high-temperature refining of edible oils and fats.[1][2] The refining process, particularly the deodorization step which is crucial for removing undesirable tastes and odors, creates conditions conducive to the formation of these compounds.[3][4] The presence of 3-MCPD esters in a wide range of food products, especially those containing refined oils, has raised significant food safety concerns globally.[5][6] Upon ingestion, 3-MCPD esters are largely hydrolyzed in the gastrointestinal tract to free 3-MCPD, a compound that has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[2][7] Toxicological studies have identified the kidneys and the male reproductive system as primary targets for 3-MCPD toxicity.[2][7]

This guide delves into the critical aspects of 3-MCPD in edible oils, offering a technical examination of its occurrence, the analytical methodologies for its quantification, and the molecular pathways affected by its toxicity.

Formation of 3-MCPD Esters in Edible Oils

The formation of 3-MCPD esters is a complex process that primarily occurs during the deodorization stage of oil refining, where temperatures can exceed 200°C.[4][6] The key precursors for the formation of these contaminants are acylglycerols (specifically diacylglycerols and monoacylglycerols) and chlorine-containing compounds.[3]

The proposed mechanism involves the reaction of a protonated acyloxonium ion intermediate, formed from acylglycerols, with a chloride ion. While the complete mechanism is intricate and can vary with the oil matrix and processing conditions, the critical factors influencing the rate of formation are temperature, heating time, and the concentration of precursors. Refined palm oil and its fractions tend to exhibit the highest levels of 3-MCPD esters due to their specific composition and the rigorous refining processes they undergo.[2][6]

Quantitative Occurrence of 3-MCPD and Glycidyl Esters in Edible Oils

The concentration of 3-MCPD and its related compound, glycidyl esters (GE), varies significantly across different types of edible oils and is heavily dependent on the degree of processing. Unrefined or virgin oils generally show negligible to very low levels of these contaminants, while refined oils can contain substantial amounts.[3] The following tables summarize the quantitative data on the occurrence of 3-MCPD and glycidyl esters in various edible oils as reported in scientific literature.

Table 1: Occurrence of 3-MCPD Esters (expressed as 3-MCPD in mg/kg) in Various Edible Oils

| Oil Type | Unrefined/Virgin (mg/kg) | Refined (mg/kg) |

| Palm Oil | Not Detected | 0.2 - 20.0 |

| Olive Oil | ~0.075 | ~1.464 |

| Sunflower Oil | Not Detected | 0.1 - 2.1 |

| Soybean Oil | Not Detected | 0.1 - 1.0 |

| Rapeseed Oil | Not Detected | ~1.0 |

| Peanut Oil | Not Detected | 0.44 - 0.62 |

| Kenaf Seed Oil | Not Detected | Not Detected |

Data compiled from multiple sources.[3][6]

Table 2: Occurrence of Glycidyl Esters (expressed as glycidol in mg/kg) in Various Edible Oils

| Oil Type | Unrefined/Virgin (mg/kg) | Refined (mg/kg) |

| Palm Oil | Not Detected | 3.0 - 5.0 |

| Sunflower Oil | Not Detected | ~0.269 |

| Soybean Oil | Not Detected | ~0.171 |

| Rapeseed Oil | Not Detected | ~0.166 |

| Peanut Oil | Not Detected | ~0.148 |

| Kenaf Seed Oil | Not Detected | ~0.055 |

| Margarines | - | 0.41 - 3.83 |

| Shortenings | - | 1.98 - 6.46 |

Data compiled from multiple sources.[6]

Experimental Protocols for Analysis

The analysis of 3-MCPD esters in edible oils is typically performed using indirect methods, which involve the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and quantification by gas chromatography-mass spectrometry (GC-MS).[8][9] The American Oil Chemists' Society (AOCS) has established official methods for this purpose.